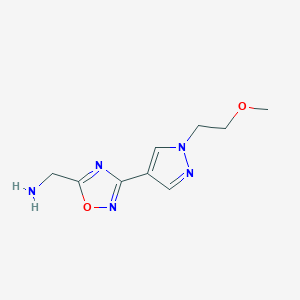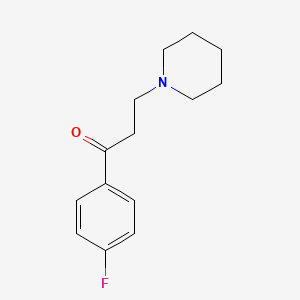
Propiophenone, 4'-fluoro-3-piperidino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propiophenone, 4’-fluoro-3-piperidino- is a chemical compound with the molecular formula C₁₄H₁₈FNO It is a derivative of propiophenone, characterized by the presence of a fluorine atom at the 4’ position and a piperidine ring at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propiophenone, 4’-fluoro-3-piperidino- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with propionyl chloride in the presence of aluminum chloride to form propiophenone.
Industrial Production Methods
Industrial production of this compound typically involves the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450–550 °C). This method is efficient and yields high purity products suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
Propiophenone, 4’-fluoro-3-piperidino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces secondary alcohols .
Wissenschaftliche Forschungsanwendungen
Propiophenone, 4’-fluoro-3-piperidino- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Propiophenone, 4’-fluoro-3-piperidino- involves its interaction with specific molecular targets and pathways. The fluorine atom and piperidine ring contribute to its binding affinity and selectivity for certain receptors or enzymes. These interactions can modulate biological processes, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propiophenone: The parent compound, lacking the fluorine atom and piperidine ring.
4’-Fluoropropiophenone: A derivative with only the fluorine atom at the 4’ position.
3-Piperidinopropiophenone: A derivative with only the piperidine ring at the 3 position.
Uniqueness
Propiophenone, 4’-fluoro-3-piperidino- is unique due to the combined presence of the fluorine atom and piperidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for specific applications in research and industry[7][7].
Eigenschaften
CAS-Nummer |
25872-68-8 |
|---|---|
Molekularformel |
C14H18FNO |
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H18FNO/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2 |
InChI-Schlüssel |
MMOPHTBJNNBLFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


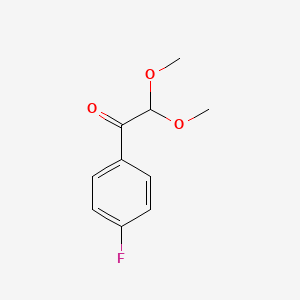

![4-[[4-[Benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[benzyl(ethyl)azaniumyl]phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13426801.png)
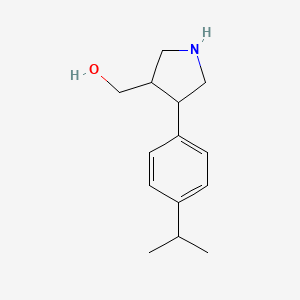
![6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13426814.png)
![N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide](/img/structure/B13426821.png)
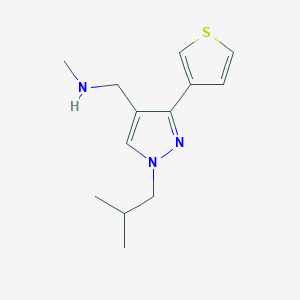
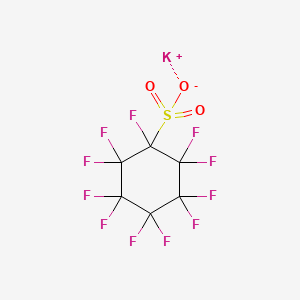
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid](/img/structure/B13426833.png)
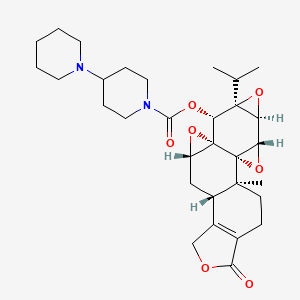
![2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one](/img/structure/B13426854.png)


